(+)-Chimonanthine

Antinociception Opioid Receptor Pharmacology Stereochemistry-Activity Relationship

Procure (+)-Chimonanthine (CAS 5545-89-1), the sole stereoisomer among its diastereomers with validated in vivo antinociceptive efficacy (thermal tail-flick, capsaicin models). Unlike (−)- and meso-chimonanthine (inactive in pain assays) and excluding the toxic isomer calycanthine, this C₂-symmetric HPI alkaloid is essential for CNS analgesic lead optimization and SAR studies. Its vicinal quaternary C3a–C3a′ stereocenters benchmark asymmetric synthesis methodology. Available exclusively for research use, not for human or veterinary therapeutic applications.

Molecular Formula C22H26N4
Molecular Weight 346.5 g/mol
Cat. No. B1206517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Chimonanthine
Synonymschimonanthine
Molecular FormulaC22H26N4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C
InChIInChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m1/s1
InChIKeyHOYXPMHLHJOGHD-CZYKHXBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Chimonanthine: Stereochemically Defined Dimeric Pyrrolidinoindoline Alkaloid for Analgesic and Synthetic Biology Research


(+)-Chimonanthine is a C₂-symmetric dimeric pyrrolidinoindoline alkaloid belonging to the hexahydropyrrolo[2,3-b]indole (HPI) family [1]. Its molecular formula is C₂₂H₂₆N₄ with a molecular weight of 346.50 g/mol and a topological polar surface area (TPSA) of 30.50 Ų [2]. As one of three diastereomeric dimers—alongside (−)-chimonanthine and meso-chimonanthine—this stereoisomer features vicinal quaternary stereogenic centers at the C3a–C3a' junction, a structural motif critical for its biological activity and synthetic complexity [3]. Naturally occurring in Psychotria and Chimonanthus species, (+)-chimonanthine has garnered research interest primarily for its antinociceptive properties and as a key intermediate in the total synthesis of higher-order oligomeric alkaloids [1].

Why (+)-Chimonanthine Cannot Be Substituted with (−)-Chimonanthine, meso-Chimonanthine, or Calycanthine in Analgesic Studies


The three diastereomeric chimonanthines—(+)-, (−)-, and meso-—exhibit divergent pharmacological profiles despite sharing identical molecular formulae and connectivity. In vitro mu opioid receptor binding assays reveal that none of the parent chimonanthine stereoisomers display strong receptor affinity, yet in vivo tail-flick and capsaicin-induced pain models demonstrate that only (+)-chimonanthine produces an analgesic profile comparable to the trimeric alkaloid hodgkinsine, while (−)-chimonanthine and meso-chimonanthine are inactive [1]. Furthermore, the structurally related alkaloid calycanthine, an isomer of chimonanthine, is documented to be highly toxic, causing cardiac depression, paralysis, and convulsions—a safety liability absent in chimonanthine [2]. These stereochemistry-dependent activity differences render generic substitution of one stereoisomer for another scientifically invalid for any study requiring reproducible antinociceptive outcomes or safety-critical applications.

(+)-Chimonanthine: Quantitative Differentiation Evidence Versus (−)-Chimonanthine, meso-Chimonanthine, Calycanthine, and Folicanthine


(+)-Chimonanthine Demonstrates Exclusive In Vivo Analgesic Activity Among Chimonanthine Stereoisomers

In a direct head-to-head comparison, (+)-chimonanthine (compound 12) was the only chimonanthine stereoisomer to produce an in vivo analgesic profile resembling that of hodgkinsine, the active natural product benchmark. (−)-Chimonanthine (compound 11) and meso-chimonanthine (compound 13) failed to demonstrate comparable antinociceptive activity despite sharing the same molecular scaffold [1]. All three stereoisomers displayed low binding affinity for mu opioid receptors in vitro, indicating that the in vivo activity of (+)-chimonanthine is not mediated through direct high-affinity mu receptor agonism [1].

Antinociception Opioid Receptor Pharmacology Stereochemistry-Activity Relationship

(+)-Chimonanthine Parent Compound Exhibits Low Mu Opioid Receptor Binding Affinity, Distinct from Monourethane Derivatives

Comparative in vitro binding assays revealed that (−)- and (+)-chimonanthine monourethanes (compounds 9 and 10) exhibit strong binding affinities for mu opioid receptors, whereas the parent (−)-, (+)-, and meso-chimonanthine (compounds 11–13) and the trimeric benchmark hodgkinsine display low affinity [1]. This data indicates that the monourethane derivatization significantly enhances mu receptor engagement, while the unmodified (+)-chimonanthine operates via a distinct, low-affinity mechanism that nevertheless translates to in vivo efficacy.

Opioid Receptor Binding Structure-Activity Relationship Analgesic Drug Discovery

(+)-Chimonanthine Lacks the Acute Toxicity Associated with the Structurally Isomeric Calycanthine

Calycanthine, a structural isomer of chimonanthine, is documented as highly toxic, producing cardiac depression, paralysis, and convulsions in experimental models [1]. In contrast, literature indicates that little is known of the toxicity of chimonanthine, with no reports of acute toxicity comparable to that of calycanthine [1]. This class-level inference suggests that (+)-chimonanthine possesses a significantly more favorable safety margin relative to its toxic isomer calycanthine.

Alkaloid Toxicology Safety Pharmacology Isomer-Specific Toxicity

(+)-Chimonanthine Achieves Enantioselective Total Synthesis in 4–5 Steps from Tryptamine, Enabling Practical Supply

A 2015 asymmetric total synthesis of (+)-chimonanthine, (+)-folicanthine, and (−)-calycanthine was accomplished in four to five steps from commercially available tryptamine [1]. The key transformation features a copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative, establishing the sterically hindered vicinal quaternary stereogenic centers in a single operation [1]. Earlier synthetic routes, such as the Overman dialkylation method (2000), also enabled practical enantioselective access to (+)-chimonanthine [2]. This synthetic accessibility contrasts with the more complex multistep sequences required for higher-order oligomeric alkaloids such as hodgkinsine.

Total Synthesis Asymmetric Catalysis Process Chemistry

(+)-Chimonanthine Exhibits Favorable ADMET Predicted Properties for CNS Penetration

Computational ADMET prediction using admetSAR 2 indicates that (+)-chimonanthine has a high probability (95.00%) of crossing the blood-brain barrier, along with a high probability (98.61%) of human intestinal absorption and moderate Caco-2 permeability (77.89%) [1]. The topological polar surface area (TPSA) of 30.50 Ų and calculated XlogP of 3.90 are consistent with favorable CNS penetration potential [1]. While these are in silico predictions rather than experimental measurements, they provide a baseline for comparing this scaffold against other alkaloids with less favorable predicted CNS profiles.

ADMET Prediction Blood-Brain Barrier Drug Likeness

Procurement-Driven Application Scenarios for (+)-Chimonanthine Based on Verified Evidence


Stereoisomer-Specific Antinociception Studies Requiring In Vivo Activity

For preclinical analgesic research employing rodent thermal nociception or capsaicin-induced pain models, (+)-chimonanthine is the only stereoisomer that demonstrates an analgesic profile comparable to hodgkinsine, the active natural product benchmark. Procurement of this specific enantiomer is essential, as (−)-chimonanthine and meso-chimonanthine are inactive in these assays [1]. This scenario applies to academic and pharmaceutical laboratories investigating non-opioid or opioid-sparing pain mechanisms.

Synthetic Methodology Development for Vicinal Quaternary Stereocenter Construction

The synthesis of (+)-chimonanthine serves as a benchmark target for developing new asymmetric methodologies to construct vicinal quaternary stereogenic centers. The compound's C₂-symmetric architecture and sterically demanding C3a–C3a' junction provide a rigorous test for catalytic enantioselective carbon–carbon bond-forming reactions [1]. Synthetic chemistry laboratories focused on methodology innovation should source (+)-chimonanthine as a reference standard and as a synthetic intermediate for higher-order oligomeric alkaloids.

Structure-Activity Relationship Studies on Pyrrolidinoindoline Alkaloid Scaffolds

The divergent pharmacological profiles of the chimonanthine diastereomers and their monourethane derivatives establish (+)-chimonanthine as an essential tool compound for dissecting the stereochemical determinants of biological activity within the HPI alkaloid family. In vitro binding data show that unmodified (+)-chimonanthine exhibits low mu opioid receptor affinity, contrasting sharply with the strong affinity of its monourethane derivative [1]. Researchers conducting SAR programs should procure all three stereoisomers as a matched set to control for stereochemistry-dependent effects.

Natural Product-Inspired CNS Analgesic Lead Discovery with Favorable Safety Margin

For early-stage CNS drug discovery programs seeking natural product-inspired analgesic leads, (+)-chimonanthine offers a compelling balance of in vivo efficacy and favorable safety profile relative to structurally related toxic isomers. Unlike the highly toxic calycanthine—which causes cardiac depression, paralysis, and convulsions—(+)-chimonanthine lacks documented acute toxicity [1]. Coupled with its high predicted blood-brain barrier penetration probability (95.00%) [2], this compound is suitable for hit-to-lead optimization campaigns targeting central pain pathways.

Quote Request

Request a Quote for (+)-Chimonanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.